molecular formula C10H8N2O3 B8326589 2-Allyloxy4-cyanonitrobenzene

2-Allyloxy4-cyanonitrobenzene

Cat. No. B8326589
M. Wt: 204.18 g/mol
InChI Key: RXNPZTITNOKPBY-UHFFFAOYSA-N
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Patent
US06248785B1

Procedure details

To the solution of 3-allyloxy-4-nitrobenzonitrile (5.85 g, 28.68 mmol) in ethanol (30 ml), Tin (II) chloride (32 g, 143.4 mmol) was added. The reaction mixture was stirred at reflux for 4 hours and then was cooled to room temperature. NaHCO3 (aq) was added to pH=7 was achieved. Then the reaction mixture was extracted with ethyl acetate (3×). The combined organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give desired product (4.5 g, 90%). EI-MS m/z 175 (M+).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[C:8]#[N:9])[CH:2]=[CH2:3].[Sn](Cl)Cl.C([O-])(O)=O.[Na+]>C(O)C>[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([C:8]#[N:9])[CH:10]=[CH:11][C:12]=1[NH2:13])[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
32 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
Then the reaction mixture was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(N)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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